![molecular formula C17H12BrN3O B5493254 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile](/img/structure/B5493254.png)
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
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Overview
Description
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, also known as BMMA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is believed to exert its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile binds to the colchicine-binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in noncancerous cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to inhibit the growth of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. However, its low solubility in water can pose challenges for in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile.
Future Directions
Future research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile could focus on its potential as a fluorescent probe for bioimaging, as well as its applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile's antibacterial and antifungal effects, as well as its potential for drug development in other disease areas.
Synthesis Methods
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 2-aminobenzimidazole, 3-bromo-4-methoxybenzaldehyde, and malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the proliferation of various cancer cell lines. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for bioimaging.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-22-16-7-6-11(9-13(16)18)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRVXNDACUGCG-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile |
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